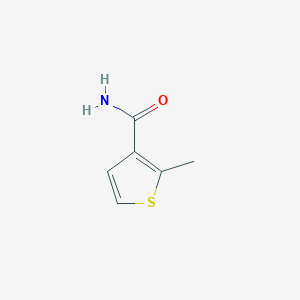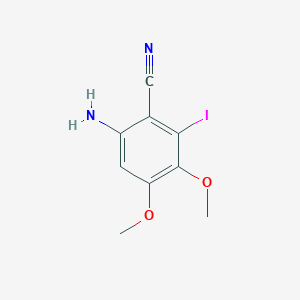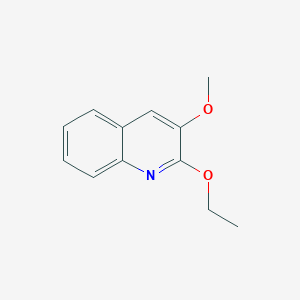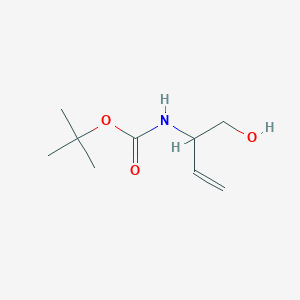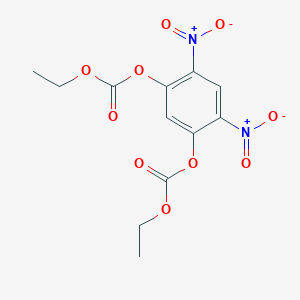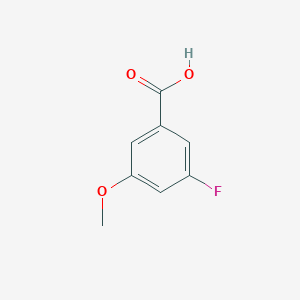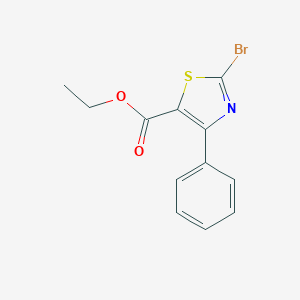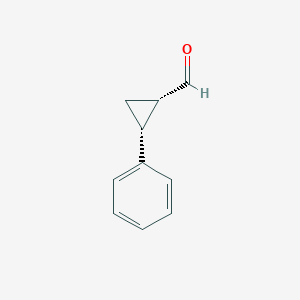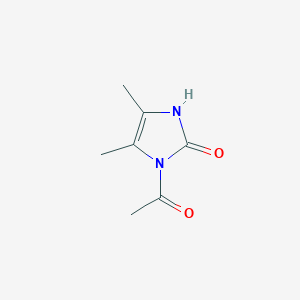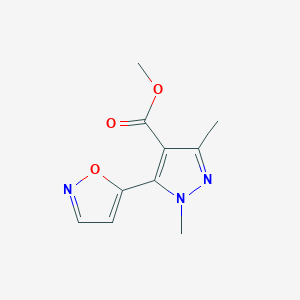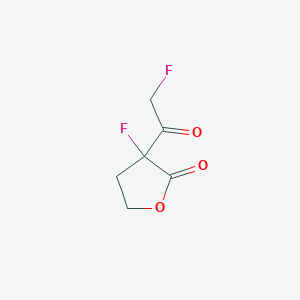
2-(3,4,5-trimethoxyphenyl)butanoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3,4,5-Trimethoxyphenyl)butanoic Acid involves various chemical strategies to incorporate the trimethoxyphenyl group into the target molecule. For example, one-step preparation methods have been developed for the efficient synthesis of diorganotin(IV) derivatives from alpha-amino acids and salicylaldehyde, showcasing the versatility of incorporating such phenyl groups into complex molecules (Beltrán et al., 2003). Another study reports the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives, indicating the chemical flexibility of the trimethoxyphenyl group in forming biologically active compounds (Chaitramallu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing the trimethoxyphenyl group has been extensively studied, with single-crystal X-ray diffraction analyses providing insights into their complex geometries. These studies reveal the presence of distorted trigonal-bipyramidal and octahedral geometries around the central atoms, highlighting the impact of the trimethoxyphenyl group on the overall molecular architecture (Beltrán et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,4,5-Trimethoxyphenyl)butanoic Acid and its derivatives are diverse, with studies reporting on their reactivity and interaction with various chemical agents. For instance, the formation of thietanium ions from related compounds underlines the reactivity of the trimethoxyphenyl moiety in generating electrophilic intermediates, which may have implications for understanding the mutagenicity of certain compounds (Jolivette et al., 1998).
Physical Properties Analysis
The physical properties of compounds containing the trimethoxyphenyl group, such as 2-(3,4,5-Trimethoxyphenyl)butanoic Acid, are influenced by their molecular structure. Studies focusing on the vibrational, structural, electronic, and optical properties provide a comprehensive understanding of these compounds. Spectroscopic analyses, including FT-IR and FT-Raman spectra, along with theoretical calculations, have been employed to investigate the stability and reactivity of these molecules (Vanasundari et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid derivatives are characterized by their reactivity patterns, which have been explored through various chemical reactions and molecular docking studies. These studies shed light on the potential biological activities and interaction mechanisms with biological targets, providing insights into the pharmacological importance of these compounds (Vanasundari et al., 2017).
Applications De Recherche Scientifique
Synthesis and Reactivity :
- Hoye and Kaese (1982) reported that the 3,4,5-trimethoxyphenyl group, a substructure in many natural products, can be introduced via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium, formed from the bromide or iodide. This process is an effective method for incorporating this unit into various compounds (Hoye & Kaese, 1982).
Antioxidant Properties :
- Dovbnya et al. (2022) developed methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. They observed that acid hydrolysis of these compounds results in carboxylic acids with significant antioxidant activity (Dovbnya et al., 2022).
Cholinesterase Inhibitory Activity :
- Kos et al. (2021) prepared and characterized a series of 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid. They evaluated these compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding that some derivatives demonstrated high selectivity and inhibition potency, indicating potential applications in treating diseases like Alzheimer's (Kos et al., 2021).
Antinarcotic Agents :
- Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides and evaluated them as potential antinarcotic agents. They found that some compounds had strong inhibitory effects on morphine withdrawal syndrome in mice due to their binding affinities with serotonergic 5-HT1A receptors (Jung et al., 2009).
Synthesis Improvement :
- Qi Yuejin (2010) improved the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, achieving an overall yield of 64.2%. This method was practical and scalable, indicating its utility in large-scale production (Qi Yuejin, 2010).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULUDGUWZFLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethoxyphenyl)butanoic Acid | |
CAS RN |
195202-06-3 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
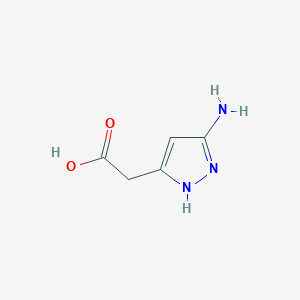
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
